molecular formula C6H5BrN4 B14062666 4-bromo-1H-benzo[d][1,2,3]triazol-7-amine CAS No. 211096-55-8

4-bromo-1H-benzo[d][1,2,3]triazol-7-amine

Cat. No.: B14062666
CAS No.: 211096-55-8
M. Wt: 213.03 g/mol
InChI Key: XTVBAXJNZGYSOR-UHFFFAOYSA-N
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Description

4-bromo-1H-benzo[d][1,2,3]triazol-7-amine is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries. The presence of a bromine atom at the 4-position and an amine group at the 7-position of the benzotriazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-benzo[d][1,2,3]triazol-7-amine typically involves the bromination of 1H-benzo[d][1,2,3]triazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

For the amination step, the brominated intermediate is treated with ammonia or an amine source under suitable conditions. This can be achieved using catalysts such as palladium or copper in the presence of ligands to facilitate the amination reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-benzo[d][1,2,3]triazol-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium or copper catalysts with appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1H-benzo[d][1,2,3]triazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-bromo-1H-benzo[d][1,2,3]triazol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-bromo-1H-benzo[d][1,2,3]triazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.

    4,5,6,7-tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar properties.

    4,5,6,7-tetrabromo-1H-benzimidazole-2-N,N-dimethylamine: A derivative with enhanced inhibitory activity.

Uniqueness

4-bromo-1H-benzo[d][1,2,3]triazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amine group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

7-bromo-2H-benzotriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBAXJNZGYSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303344
Record name 7-Bromo-1H-benzotriazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-55-8
Record name 7-Bromo-1H-benzotriazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211096-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-benzotriazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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